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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, preparation,

and characterization of Sodium Triacetoxyborohydride (STAB), a widely utilized mild and

selective reducing agent in organic synthesis. This document details experimental protocols,

quantitative data, reaction mechanisms, and safety considerations to equip researchers and

professionals in drug development with the necessary knowledge for the efficient and safe

laboratory-scale production of this critical reagent.

Introduction
Sodium triacetoxyborohydride, with the chemical formula Na(CH₃COO)₃BH, is a highly

valued reagent, particularly for its efficacy in reductive amination reactions.[1] Its commercial

availability can be subject to cost and moisture sensitivity concerns, making in-house

preparation a viable and economical alternative for many research and development

laboratories.[2] The synthesis of STAB is primarily achieved through the controlled reaction of

sodium borohydride with three equivalents of acetic acid.[1] This guide will explore the nuances

of this synthesis, providing detailed protocols and critical data for its successful implementation.
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The laboratory preparation of sodium triacetoxyborohydride involves the protonolysis of

sodium borohydride with acetic acid.[1] This can be performed to either isolate the reagent as a

solid for storage or generate it in situ for immediate use. The most prevalent method involves

the reaction in an anhydrous aprotic solvent.

Synthesis in Anhydrous Dichloromethane (DCM) or 1,2-
Dichloroethane (DCE)
This protocol describes the preparation of STAB as a solid, which can be stored under inert

conditions for future applications.

Experimental Protocol:

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a

magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet connected to a

bubbler to maintain a positive inert gas pressure throughout the procedure.[2]

Reagent Charging: The flask is charged with sodium borohydride (1.0 equivalent).

Solvent Addition: Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added

to the flask to create a suspension.[3]

Cooling: The stirred suspension is cooled to 0 °C using an ice-water bath.[2]

Acetic Acid Addition: Glacial acetic acid (3.0 equivalents) is added to the dropping funnel and

then added dropwise to the cooled and stirred suspension over a period of 30-60 minutes.

Caution: This reaction is exothermic and generates a significant volume of flammable

hydrogen gas.[2] The internal temperature should be carefully monitored and maintained

below 10 °C.[2]

Reaction Completion: Upon completion of the addition, the ice bath is removed, and the

reaction mixture is allowed to warm to room temperature. Stirring is continued for an

additional 1-2 hours, or until the evolution of gas has ceased.[2]

Isolation: The resulting white precipitate of sodium triacetoxyborohydride is isolated by

filtration under an inert atmosphere.[2]
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Washing and Drying: The isolated solid is washed with fresh anhydrous solvent and

subsequently dried under high vacuum to yield a fine white powder.[2]

Synthesis in Tetrahydrofuran (THF)
An alternative procedure utilizes tetrahydrofuran as the solvent.

Experimental Protocol:

Apparatus Setup: A two-necked flask is fitted with a cold-water condenser (with a CaCl₂

drying tube) and an addition funnel. The flask is placed in an ice bath on a magnetic

stirrer/hotplate.

Reagent Charging: 80 mL of dry THF and 3.02 g of sodium borohydride are added to the

flask.

Acetic Acid Addition: 15.85 g of glacial acetic acid is added to the addition funnel and then

added dropwise to the stirred THF suspension. The exothermic reaction is controlled by the

rate of addition and the cooling bath.

Reaction Completion: After the addition is complete and hydrogen gas evolution ceases, the

ice bath is removed. The flask is then gently heated to reflux for 15 minutes or until gas

evolution stops completely.

In Situ Generation
For many applications, particularly reductive aminations, STAB can be generated in situ. This is

achieved by adding the appropriate amount of acetic acid to a mixture of sodium borohydride,

the carbonyl compound, and the amine in a suitable aprotic solvent.[4]

Quantitative Data
The reaction conditions, particularly temperature, can influence the composition and reactivity

of the final product. Recent studies utilizing quantitative NMR (qNMR) have provided valuable

insights into the distribution of borohydride species.[5]
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Synthesis
Temperature (°C)

Sodium
Monoacetoxyboroh
ydride (SMAB) (%)

Sodium
Diacetoxyborohydr
ide (SDAB) (%)

Sodium
Triacetoxyborohydr
ide (STAB) (%)

25 10 45 45

4 15 60 25

-15 20 70 10

Table 1: Composition of borohydride species in the final product mixture at different synthesis

temperatures as determined by qNMR. Data sourced from[5].

It has been observed that lower synthesis temperatures lead to a higher proportion of the more

active reducing agent, sodium diacetoxyborohydride (SDAB).[5]

Parameter Value Reference

Molar Mass 211.94 g/mol [3]

Appearance White crystalline powder [3][6]

Melting Point 116-120 °C (decomposes) [4]

Solubility

Reacts with water and protic

solvents. Soluble in aprotic

solvents like THF, DCM, DCE,

and benzene.

[3][4]

Table 2: Physicochemical properties of Sodium Triacetoxyborohydride.

Reaction Mechanism and Experimental Workflow
The synthesis of sodium triacetoxyborohydride proceeds via a stepwise protonolysis of

sodium borohydride. Each equivalent of acetic acid reacts with a B-H bond, releasing one

molecule of hydrogen gas and forming an acetoxyborohydride intermediate.
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NaBH₄ + CH₃COOH - H₂
Na⁺[BH₃(OAc)]⁻

(SMAB) + CH₃COOH - H₂
Na⁺[BH₂(OAc)₂]⁻

(SDAB) + CH₃COOH - H₂
Na⁺[BH(OAc)₃]⁻

(STAB)

Click to download full resolution via product page

Caption: Stepwise formation of Sodium Triacetoxyborohydride.

The overall experimental workflow for the synthesis and isolation of STAB can be summarized

in the following diagram.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b140522?utm_src=pdf-body-img
https://www.benchchem.com/product/b140522?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Preparation

2. Reaction

3. Isolation & Purification
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Caption: Experimental workflow for STAB synthesis.
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Characterization
The purity and composition of the synthesized sodium triacetoxyborohydride can be

assessed using several analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR spectroscopy are

powerful tools for characterizing STAB and identifying the presence of related

acyloxyborohydride species.[4] As demonstrated, quantitative ¹H NMR can be used to

determine the relative amounts of SMAB, SDAB, and STAB in the product mixture.[5]

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the

characteristic functional groups in the STAB molecule.[4]

Elemental Analysis: This technique can be employed to verify the elemental composition of

the synthesized product.[4]

Safety and Handling
Hydrogen Gas Evolution: The synthesis of sodium triacetoxyborohydride produces

significant quantities of flammable hydrogen gas. All operations should be conducted in a

well-ventilated fume hood, and sources of ignition must be excluded.[3]

Exothermic Reaction: The reaction between sodium borohydride and acetic acid is

exothermic. Proper cooling and controlled addition of reagents are crucial to prevent a

runaway reaction.[2]

Moisture Sensitivity: Sodium triacetoxyborohydride is sensitive to moisture and will

decompose upon contact with water and protic solvents.[3] It should be handled and stored

under a dry, inert atmosphere (e.g., nitrogen or argon).

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat,

and gloves, should be worn at all times when handling the reagents and product.

Conclusion
The in-house synthesis of sodium triacetoxyborohydride is a practical and cost-effective

approach for research and development laboratories. By following the detailed protocols and
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adhering to the safety precautions outlined in this guide, scientists can reliably produce high-

quality STAB for use in a variety of synthetic applications, most notably reductive aminations.

The ability to control the composition of the final product by adjusting the reaction temperature

offers an additional layer of control over its reactivity, which can be advantageous in sensitive

synthetic sequences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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